molecular formula C15H15NOS B14117846 N-Benzyl-N-(4-(methylthio)phenyl)formamide

N-Benzyl-N-(4-(methylthio)phenyl)formamide

Katalognummer: B14117846
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: JJVRNQFMKRPHSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(4-(methylthio)phenyl)formamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a benzyl group, a formamide group, and a 4-(methylthio)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-(methylthio)phenyl)formamide typically involves the reaction of benzylamine with 4-(methylthio)benzaldehyde in the presence of a formylating agent such as formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(4-(methylthio)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-Benzyl-N-(4-(methylsulfinyl)phenyl)formamide, N-Benzyl-N-(4-(methylsulfonyl)phenyl)formamide.

    Reduction: N-Benzyl-N-(4-(methylthio)phenyl)methanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(4-(methylthio)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(4-(methylthio)phenyl)formamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the formamide group may allow the compound to form hydrogen bonds with target proteins, while the benzyl and 4-(methylthio)phenyl groups may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-(4-(methylsulfinyl)phenyl)formamide
  • N-Benzyl-N-(4-(methylsulfonyl)phenyl)formamide
  • N-Benzyl-N-(4-(methylthio)phenyl)methanamine

Uniqueness

N-Benzyl-N-(4-(methylthio)phenyl)formamide is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and physical properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the combination of the benzyl and formamide groups provides a unique structural framework that can interact with biological targets in specific ways.

Eigenschaften

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

N-benzyl-N-(4-methylsulfanylphenyl)formamide

InChI

InChI=1S/C15H15NOS/c1-18-15-9-7-14(8-10-15)16(12-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

JJVRNQFMKRPHSN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)N(CC2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.